methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex multi-functional structure. The compound bears the Chemical Abstracts Service registry number 1243540-13-7, providing unambiguous identification in chemical databases. Alternative designations include 2-benzyl-3-methoxy-3-oxopropylboronic acid pinacol ester, which emphasizes the boronic acid pinacol ester functionality within the molecular framework.
The molecular formula C₁₇H₂₅BO₄ reveals the presence of seventeen carbon atoms, twenty-five hydrogen atoms, one boron atom, and four oxygen atoms, yielding a molecular weight of 304.19 grams per mole. This composition reflects the integration of multiple structural components: a benzyl group contributing seven carbon atoms, a propanoate ester chain providing three additional carbons, and the tetramethyl-dioxaborolane ring system accounting for the remaining carbon content. The boron atom serves as the central heteroatom within the dioxaborolane ring, coordinated to two oxygen atoms in a cyclic arrangement that forms the characteristic pinacol boronate protective group.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅BO₄ |
| Molecular Weight | 304.19 g/mol |
| Chemical Abstracts Service Number | 1243540-13-7 |
| Systematic Name | This compound |
| Alternative Name | 2-Benzyl-3-methoxy-3-oxopropylboronic acid pinacol ester |
The structural architecture encompasses three distinct functional domains that contribute to the compound's chemical behavior. The benzyl substituent provides aromatic character and potential for π-π interactions, while the methyl ester functionality offers sites for hydrolysis or transesterification reactions. The pinacol boronate moiety serves as a protected form of boronic acid, enabling selective reactivity under appropriate conditions while maintaining stability during storage and handling.
Crystallographic and Stereochemical Features
The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing both the benzyl and the boronate-containing side chain. This stereogenic center generates two possible enantiomers, each exhibiting distinct three-dimensional arrangements that can influence reactivity patterns and biological interactions. The absolute configuration assignment requires careful analysis of substituent priorities according to Cahn-Ingold-Prelog rules, considering the relative atomic numbers and connectivity patterns of the attached groups.
The dioxaborolane ring adopts a five-membered cyclic conformation with the boron atom positioned between two oxygen atoms derived from the pinacol framework. The tetramethyl substitution pattern on the ring provides steric bulk that influences both the electronic properties of the boron center and the overall molecular conformation. These methyl groups create a protective environment around the boron atom, contributing to the stability of the pinacol boronate under neutral and mildly basic conditions.
Conformational analysis reveals that the benzyl group can adopt multiple rotational conformers around the carbon-carbon bond connecting it to the propanoate backbone. The preferred conformations are influenced by steric interactions between the aromatic ring and adjacent substituents, as well as by potential intramolecular interactions such as carbon-hydrogen to π contacts. The ester functionality introduces additional conformational flexibility through rotation around the carbon-oxygen and carbon-carbon bonds within the propanoate chain.
The molecular geometry around the boron center deviates from perfect tetrahedral coordination due to the constraints imposed by the five-membered ring system. The oxygen-boron-oxygen bond angle is compressed relative to the ideal tetrahedral angle, while the carbon-boron bond extends approximately perpendicular to the plane defined by the dioxaborolane ring. This geometric arrangement influences the electronic distribution around the boron atom and affects its reactivity toward nucleophiles and electrophiles.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the benzyl group appear in the downfield region between 7.0 and 7.5 parts per million, displaying typical coupling patterns for a monosubstituted benzene ring. The benzylic methylene protons resonate as a complex multiplet around 2.8 to 3.2 parts per million, influenced by their proximity to the aromatic system and the adjacent chiral center.
The tetramethyl groups of the dioxaborolane ring generate a characteristic singlet around 1.2 to 1.3 parts per million, integrating for twelve protons due to the symmetrical arrangement of the four methyl substituents. The methyl ester protons appear as a sharp singlet near 3.7 parts per million, while the protons on the carbon atoms bearing the boron and ester functionalities resonate in the aliphatic region between 1.5 and 2.5 parts per million. The coupling patterns between these protons provide valuable information about the relative stereochemistry and conformational preferences of the molecule.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct chemical environments of the seventeen carbon atoms within the molecular framework. The aromatic carbons appear in the characteristic downfield region between 125 and 140 parts per million, with the quaternary aromatic carbon exhibiting a slightly different chemical shift compared to the methine carbons. The carbonyl carbon of the ester functionality resonates around 175 parts per million, consistent with typical ester carbonyl chemical shifts. The carbon atoms directly bonded to boron exhibit characteristic upfield shifts due to the unique electronic properties of the boron-carbon bond.
Infrared spectroscopy provides complementary structural information through identification of characteristic vibrational modes. The carbonyl stretch of the ester functionality appears as a strong absorption around 1735 to 1750 wavenumbers, typical for aliphatic ester compounds. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450 to 1600 wavenumber region, while the carbon-hydrogen stretching modes of the various alkyl groups contribute to the complex absorption pattern between 2850 and 3000 wavenumbers. The boron-oxygen stretching vibrations of the dioxaborolane ring contribute to the fingerprint region below 1500 wavenumbers.
Mass spectrometry analysis confirms the molecular weight of 304.19 grams per mole and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 304, often accompanied by characteristic loss of methyl ester functionality to generate fragments at mass-to-charge ratio 273. Additional fragmentation pathways include loss of the benzyl group and various rearrangement processes involving the dioxaborolane ring system. The isotope pattern reflects the natural abundance of boron-10 and boron-11 isotopes, providing further confirmation of the boron-containing structure.
Computational Chemistry Insights (Topological Polar Surface Area, Logarithm of Partition Coefficient, Rotatable Bonds)
Computational chemistry calculations provide quantitative insights into the molecular properties of this compound that influence its behavior in various chemical and biological systems. The topological polar surface area represents a crucial parameter for predicting molecular permeability and solubility characteristics. For this compound, the calculated topological polar surface area value of 44.76 square angstroms reflects the contribution of the four oxygen atoms present in the ester and dioxaborolane functionalities. This relatively moderate polar surface area suggests favorable characteristics for membrane permeability while maintaining sufficient polarity for aqueous solubility.
The logarithm of the partition coefficient between octanol and water, commonly denoted as logP, provides insight into the hydrophobic-hydrophilic balance of the molecule. The calculated logP value of 3.1105 indicates a moderately lipophilic character, suggesting preferential partitioning into organic phases while retaining some aqueous solubility. This intermediate lipophilicity is consistent with the presence of both polar functional groups (ester and dioxaborolane) and hydrophobic regions (benzyl group and methyl substituents). The logP value influences the compound's behavior in extraction procedures, chromatographic separations, and biological membrane interactions.
The number of rotatable bonds serves as an important indicator of molecular flexibility and conformational entropy. This compound contains five rotatable bonds, accounting for the single bonds that can undergo free rotation under normal conditions. These rotatable bonds include the carbon-carbon connections within the propanoate chain, the bond linking the benzyl group to the main backbone, and selected bonds within the side chain connecting to the dioxaborolane ring. The moderate number of rotatable bonds suggests that the molecule maintains sufficient flexibility for conformational adaptation while avoiding excessive entropy penalties in binding interactions.
| Computational Parameter | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 44.76 Ų | Membrane permeability prediction |
| Logarithm of Partition Coefficient | 3.1105 | Hydrophobic-hydrophilic balance |
| Rotatable Bonds | 5 | Molecular flexibility assessment |
| Hydrogen Bond Acceptors | 4 | Interaction potential |
| Hydrogen Bond Donors | 0 | Proton donation capability |
The hydrogen bonding profile reveals four potential hydrogen bond acceptor sites corresponding to the oxygen atoms in the ester carbonyl, ester oxygen, and the two oxygen atoms of the dioxaborolane ring. The absence of hydrogen bond donor groups reflects the lack of readily available protons attached to electronegative atoms. This hydrogen bonding pattern influences the compound's interactions with protic solvents, its behavior in hydrogen-bonded networks, and its potential for forming specific interactions with biological targets or synthetic receptors.
Electronic property calculations illuminate the distribution of electron density throughout the molecular framework and identify regions of enhanced nucleophilic or electrophilic character. The boron center exhibits electrophilic character due to its electron-deficient nature, making it susceptible to nucleophilic attack under appropriate conditions. The carbonyl carbon of the ester functionality similarly displays electrophilic behavior, while the oxygen atoms serve as nucleophilic sites. These electronic characteristics directly influence the compound's reactivity patterns and guide the selection of appropriate reaction conditions for synthetic transformations.
Properties
IUPAC Name |
methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUREWBKGGLFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic Systems
A protocol adapted from the hydroboration of ethyl cinnamate derivatives involves using bis(pinacolato)diboron (BPin) with a copper chloride (CuCl) and potassium tert-butoxide (KOtBu) catalyst system in 1,4-dioxane. For methyl 2-benzylpropenoate, the reaction proceeds at 65°C under an inert atmosphere, yielding the target compound after 20 hours. The catalytic cycle likely involves a copper-boryl intermediate that facilitates anti-Markovnikov addition across the double bond.
Key Parameters:
Stereochemical Considerations
Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction substitutes halogen atoms with boronate groups using palladium catalysis. This method is advantageous for late-stage functionalization of complex esters.
Substrate Preparation
The precursor methyl 2-benzyl-3-bromopropanoate is synthesized via bromination of methyl 2-benzylpropanoate using N-bromosuccinimide (NBS) under radical-initiated conditions. The brominated intermediate is isolated by silica gel chromatography (ethyl acetate/hexane, 5:95).
Borylation Reaction
Reaction of the bromide with BPin in the presence of Pd(dppf)Cl and potassium acetate in dimethylformamide (DMF) at 80°C for 12 hours affords the boronate ester. The reaction mechanism involves oxidative addition of the palladium catalyst into the C–Br bond, followed by transmetallation with the diboron reagent.
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl |
| Base | KOAc (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 72–78% |
Transesterification of Benzyl Esters
Transesterification offers a route to modify the ester group without disturbing the boronate functionality. This method is particularly useful when the benzyl-protected boronate is more readily available.
Reaction Protocol
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes transesterification with methanol in the presence of sulfuric acid (HSO) at reflux. The reaction equilibrium is driven by the removal of benzyl alcohol via distillation.
Critical Factors:
Comparative Analysis of Methods
The choice of synthesis route depends on substrate availability, scalability, and stereochemical requirements.
Purification and Characterization
All routes necessitate purification via silica gel chromatography (ethyl acetate/hexane, 4:96 to 20:80). The product is characterized by:
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a boron-containing reagent. Its dioxaborolane moiety facilitates various reactions such as:
- Suzuki Coupling Reactions : Methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be used as a boronic acid derivative in Suzuki cross-coupling reactions to form biaryl compounds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Study: Synthesis of Biaryl Compounds
In a study conducted by researchers at a prominent university, the compound was utilized to synthesize a series of biaryl derivatives. The reaction conditions were optimized to yield high purity products with excellent yields. The results demonstrated the effectiveness of this compound in facilitating complex organic transformations.
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its ability to act as a pharmacophore in drug design. Its structural features can enhance the bioactivity of drug candidates.
Example: Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties against various strains of bacteria. For instance, compounds derived from this structure were tested against Pseudomonas aeruginosa, showing significant inhibition at low concentrations .
Materials Science
In materials science, this compound can be employed to develop novel materials with specific properties.
Application: Polymerization
This compound can serve as a monomer or additive in polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Analytical Chemistry
The compound's unique structure allows it to be used as an analytical reagent for detecting specific analytes through various spectroscopic techniques.
Use in Chromatography
In chromatography applications, this compound has been used to improve separation efficiency and resolution of complex mixtures .
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides in the presence of a palladium catalyst to form biaryl compounds .
Comparison with Similar Compounds
- Phenylboronic acid Pinacol Ester
- 4-Methoxyphenylboronic acid Pinacol Ester
- 2-Methylphenylboronic acid Pinacol Ester
Uniqueness: methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which imparts distinct reactivity and stability. Its benzyl and methoxy groups provide additional functionalization options, making it versatile in various synthetic applications .
Biological Activity
Methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a complex organic compound featuring a unique structure that includes a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.25 g/mol. The presence of the boronate group is significant as it enhances the compound's reactivity and potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H23BO4 |
| Molecular Weight | 293.25 g/mol |
| CAS Number | 1175712-34-1 |
The biological activity of this compound is primarily attributed to the reactivity of the boron atom in the dioxaborolane structure. This configuration allows for selective interactions with biological molecules, particularly through mechanisms involving reactive oxygen species (ROS). Research indicates that compounds containing boronate esters can undergo hydrolysis or oxidation reactions in the presence of ROS, leading to the release of phenolic compounds which can exhibit various biological effects .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. For example:
- Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. It is suggested that the dioxaborolane moiety can scavenge free radicals and reduce oxidative stress in cells. This property may contribute to its protective effects against various diseases linked to oxidative damage .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways and ROS generation .
- Therapeutic Applications : The compound's ability to interact with biological targets suggests potential applications in drug development. For instance, it has been explored as a candidate for targeted therapy in cancers where traditional treatments are less effective .
Safety Profile
While exploring its biological activity, safety assessments are crucial. The compound has been classified with hazard statements indicating it may be harmful if swallowed or if it comes into contact with skin (H302 and H312) . Proper handling and safety precautions are recommended during laboratory use.
Q & A
Q. What are the standard synthetic routes for methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation or esterification. A representative procedure involves:
- General Procedure : Reacting a halogenated precursor (e.g., bromo or iodo derivatives) with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) as a catalyst and a base (e.g., Na₂CO₃ or Cs₂CO₃) in anhydrous THF or DMF at 80–100°C under inert conditions .
- Purification : Post-reaction, the crude product is extracted with organic solvents (e.g., diethyl ether), washed with HCl and brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Reference Data :
| Reaction Step | Conditions | Catalyst/Base | Solvent | Yield |
|---|---|---|---|---|
| Borylation | 80°C, 6h | PdCl₂(dppf), Na₂CO₃ | DMF | 60–75% |
| Purification | Column chromatography | EtOAc:Hexanes (1:9) | — | Rf 0.35 |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm boron integration and ester functionality. For example, the ¹¹B NMR typically shows a peak near 30 ppm for the dioxaborolane group .
- TLC Analysis : Using EtOAc:Hexanes (1:9) to monitor reaction progress (Rf ~0.35) .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion validation.
Q. What are the recommended storage conditions for this boronate ester?
- Methodological Answer : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the boronate ester. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?
- Methodological Answer :
- Catalyst Selection : Use PdCl₂(dppf) or Pd(PPh₃)₄ for aryl-aryl coupling. Lower catalyst loading (1–2 mol%) reduces side reactions .
- Solvent Optimization : Employ mixed solvents (e.g., THF:H₂O or DMF:H₂O) to balance substrate solubility and reaction kinetics .
- Base Screening : Test K₂CO₃, Cs₂CO₃, or NaOAc to minimize de-esterification. For acid-sensitive substrates, mild bases (e.g., NaHCO₃) are preferred .
Q. How should researchers resolve contradictions between spectroscopic data and expected outcomes?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR with IR (to confirm ester C=O stretch at ~1700 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .
- Isotopic Labeling : Use deuterated solvents or ¹⁰B-enriched reagents to distinguish overlapping signals in ¹¹B NMR .
Q. What computational approaches aid in predicting the reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (Density Functional Theory) to model transition states in cross-coupling reactions. Software like Gaussian or ORCA can predict regioselectivity .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to identify optimal conditions for new substrates .
Q. How can solubility challenges in polar solvents be addressed?
- Methodological Answer :
- Co-Solvent Systems : Use THF:MeOH (4:1) or DMSO:EtOAc mixtures to enhance solubility without ester hydrolysis .
- Derivatization : Temporarily protect the ester group (e.g., silylation) to improve solubility in aqueous media .
Q. What advanced purification techniques are effective for boronate esters?
- Methodological Answer :
- Size-Exclusion Chromatography : Separate high-molecular-weight byproducts using Sephadex LH-20 .
- Crystallization : Recrystallize from hexane:ethyl acetate (3:1) to isolate pure crystals .
Data Contradiction Analysis Example
Scenario : Discrepancy between TLC (single spot) and ¹H NMR (multiple peaks).
- Resolution Steps :
- Repeat Chromatography : Confirm purity using two different TLC solvent systems (e.g., Hexanes:EtOAc and CH₂Cl₂:MeOH).
- Variable-Temperature NMR : Perform ¹H NMR at elevated temperatures (e.g., 60°C) to detect dynamic equilibria (e.g., rotamers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
